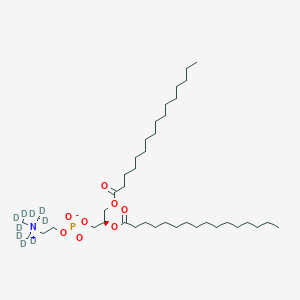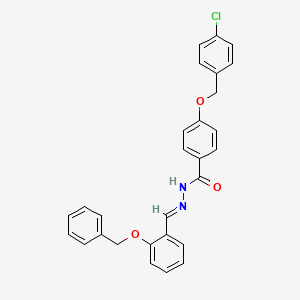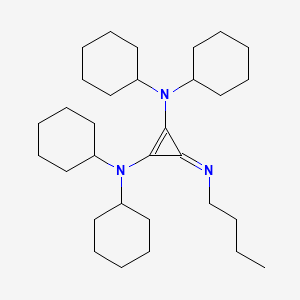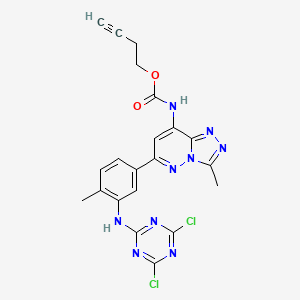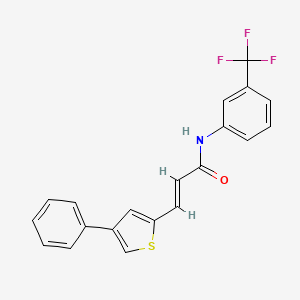![molecular formula C30H24ClF4N3O3 B15074208 1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-870145 is a potent and selective P2Y1 purinergic receptor antagonist. It is an orally available compound that has demonstrated significant antithrombotic efficacy with reduced bleeding compared to P2Y12 antagonists like prasugrel in preclinical studies .
Vorbereitungsmethoden
The synthesis of BMS-870145 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of the indole core, followed by functionalization to introduce the chlorophenyl, fluoro, and trifluoromethoxy groups. The final step involves the formation of the urea linkage . Industrial production methods for BMS-870145 are not widely documented, but they would likely involve optimization of these synthetic steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
BMS-870145 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
BMS-870145 has several scientific research applications:
Chemistry: It is used as a tool compound to study P2Y1 receptor signaling pathways.
Biology: The compound is utilized in research to understand the role of P2Y1 receptors in various biological processes.
Medicine: BMS-870145 is investigated for its potential therapeutic applications in conditions where P2Y1 receptor antagonism could be beneficial, such as thrombosis and other cardiovascular diseases.
Industry: The compound may be used in the development of new pharmaceuticals targeting P2Y1 receptors.
Wirkmechanismus
BMS-870145 exerts its effects by selectively antagonizing the P2Y1 purinergic receptor. This receptor is involved in platelet aggregation and other cellular processes. By blocking the P2Y1 receptor, BMS-870145 inhibits platelet aggregation, thereby reducing the risk of thrombus formation. The molecular targets include the P2Y1 receptor, and the pathways involved are those related to purinergic signaling .
Vergleich Mit ähnlichen Verbindungen
BMS-870145 is unique in its selectivity and potency as a P2Y1 receptor antagonist. Similar compounds include:
Prasugrel: A P2Y12 receptor antagonist with a different mechanism of action.
Clopidogrel: Another P2Y12 receptor antagonist used in antithrombotic therapy.
Eigenschaften
Molekularformel |
C30H24ClF4N3O3 |
|---|---|
Molekulargewicht |
586.0 g/mol |
IUPAC-Name |
1-[2-[4-(4-chlorophenyl)-5-fluoro-7-hydroxy-3,3-dimethyl-2H-indol-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C30H24ClF4N3O3/c1-29(2)16-38(27-24(39)15-21(32)25(26(27)29)17-7-9-18(31)10-8-17)23-6-4-3-5-22(23)37-28(40)36-19-11-13-20(14-12-19)41-30(33,34)35/h3-15,39H,16H2,1-2H3,(H2,36,37,40) |
InChI-Schlüssel |
GKKHXSFPYJSHCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C2=C1C(=C(C=C2O)F)C3=CC=C(C=C3)Cl)C4=CC=CC=C4NC(=O)NC5=CC=C(C=C5)OC(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


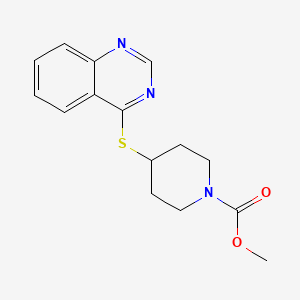
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B15074142.png)
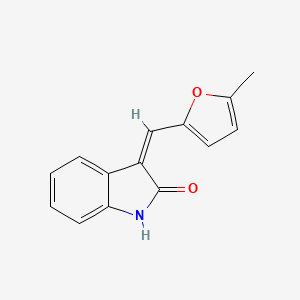

![3,6-Ethanodicyclopenta[cd,gh]pentalene-7,8-dione,dodecahydro-](/img/structure/B15074164.png)
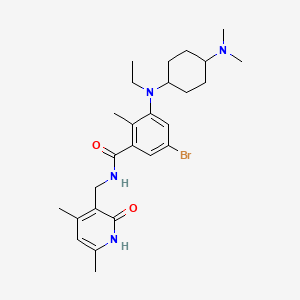
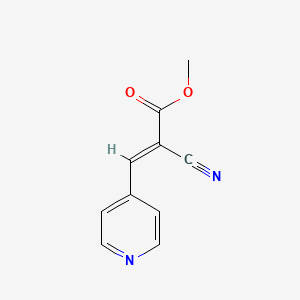
![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
